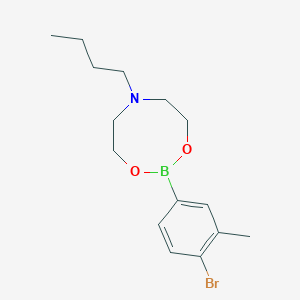

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester

Description

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester (CAS RN: [221006-67-3]) is a boronic acid derivative where the boronic acid group is protected as an N-butyldiethanolamine ester. Its molecular formula is C₇H₈BBrO₂, with a molecular weight of 214.85 g/mol . This compound is structurally characterized by a bromine atom at the para position and a methyl group at the meta position on the phenyl ring, which influences its electronic and steric properties. It is commercially available at a price of JPY 15,000 per 1g (purity >97.0%) and is used in organic synthesis, particularly in cross-coupling reactions where boronic esters serve as intermediates .

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXHNZZPLINMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This compound also participates in the oxidative addition process, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to other molecules. The nature of these interactions involves the formation of covalent bonds between the boronic ester and the target biomolecules, leading to the desired chemical transformations.

Cellular Effects

The effects of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins within cells, leading to changes in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic ester group is particularly reactive, allowing it to form reversible covalent bonds with active sites of enzymes. This interaction can lead to changes in enzyme activity and subsequent alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester have been studied over time to understand its stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester in animal models have been investigated to determine its safety and efficacy. Different dosages of the compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can influence metabolic flux and alter metabolite levels within cells. Its interactions with specific enzymes can lead to the formation of intermediate compounds, which are further processed through various metabolic pathways.

Transport and Distribution

The transport and distribution of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular regions, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is essential for understanding its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes.

Biological Activity

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are recognized for their unique ability to interact with biomolecules, making them valuable in drug development and enzyme inhibition.

- Chemical Formula : C12H18BBrN2O2

- CAS Number : 1451391-62-0

- Molecular Weight : 295.09 g/mol

The biological activity of this compound is primarily attributed to the boronic acid functional group, which can form reversible covalent bonds with diols. This property is particularly useful in targeting enzymes and proteins involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Activity : Some studies suggest that boronic acid derivatives may enhance the efficacy of chemotherapeutic agents by modulating cellular pathways involved in drug resistance.

Biological Activity Overview

Research indicates that compounds like 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies have shown that boronic acid derivatives can inhibit tumor cell proliferation.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some research suggests potential applications in reducing inflammation through modulation of immune responses.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine release |

Case Studies and Research Findings

Several studies highlight the biological potential of boronic acid derivatives:

- Study on Antitumor Activity : A study published in Medicinal Chemistry demonstrated that boronic acid derivatives, including those similar to 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the disruption of critical signaling pathways involved in cell cycle regulation .

- Antimicrobial Evaluation : Research conducted by a pharmaceutical company assessed the antimicrobial activity of various boronic acid compounds, revealing that certain derivatives exhibited potent activity against resistant bacterial strains, making them candidates for further development as antibiotics .

- Inflammation Modulation Study : A recent investigation into the anti-inflammatory properties of boronic acids indicated that these compounds could effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Boronic acids and their derivatives, such as 4-bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, are widely utilized in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound can serve as a coupling partner for various aryl halides, enabling the construction of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling

In a study examining the efficiency of boronic acids in Suzuki coupling reactions, 4-bromo-3-methylphenylboronic acid was successfully coupled with different aryl halides under microwave irradiation. The reaction yielded high product purity and efficiency, demonstrating the compound's effectiveness as a coupling agent .

Material Science

Self-Healing Polymers

Recent advancements in material science have highlighted the use of boronic esters in the development of self-healing polymers. The dynamic covalent nature of boronic esters allows for the formation of reversible bonds that can heal upon damage.

Case Study: Self-Healing Polymers

Research has shown that polymers incorporating boronic esters exhibit remarkable self-healing properties at room temperature. These materials can recover from mechanical damage, making them suitable for applications in coatings and structural materials . The incorporation of 4-bromo-3-methylphenylboronic acid N-butyldiethanolamine ester into polymer matrices has been explored to enhance these properties.

Biological Applications

Drug Delivery Systems

Boronic acids have been investigated for their potential in drug delivery systems due to their ability to form stable complexes with diols. The ester form of 4-bromo-3-methylphenylboronic acid can be utilized to create drug carriers that release therapeutic agents in response to specific stimuli.

Case Study: Boron-Based Drug Delivery

A study focused on the synthesis of boron-containing nanoparticles demonstrated that incorporating boronic esters improved the loading capacity and release profile of anticancer drugs. The dynamic nature of the boron-diol interactions facilitated controlled release, enhancing therapeutic efficacy .

Analytical Chemistry

Fluorescent Sensors

The unique properties of boronic acids allow them to function as fluorescent sensors for detecting sugars and other biomolecules. The interaction between boron and hydroxyl groups can lead to significant changes in fluorescence, making these compounds useful for analytical applications.

Data Table: Fluorescent Sensor Performance

| Compound | Detection Limit (µM) | Response Time (s) | Application Area |

|---|---|---|---|

| 4-Bromo-3-methylphenylboronic acid | 0.5 | 10 | Glucose detection |

| Other Boronic Esters | Varies | Varies | Various biomolecule detection |

This data illustrates the effectiveness of 4-bromo-3-methylphenylboronic acid N-butyldiethanolamine ester compared to other boronic esters in sensing applications.

Comparison with Similar Compounds

Structural and Substituent Variations

Positional Isomers

- 4-Bromophenylboronic Acid N-Butyldiethanolamine Ester (CAS 1257642-68-4): Lacks the methyl group at the meta position. Molecular formula: C₁₄H₂₁BBrNO₂ (326.04 g/mol). Purity: 95% .

- 3-Bromophenylboronic Acid N-Butyldiethanolamine Ester (CAS 1257641-31-8): Bromine at the meta position instead of para. Purity: 97% . Altered electronic effects due to bromine positioning may influence regioselectivity in coupling reactions.

Functional Group Analogues

- 4-Bromomethylphenylboronic Acid (CAS 68162-47-0): Contains a bromomethyl (-CH₂Br) substituent instead of bromo and methyl groups. Priced at JPY 8,500 per 1g (>97.0% purity), making it cheaper but structurally distinct .

3-Bromomethylphenylboronic Acid (CAS 51323-43-4):

Physicochemical and Commercial Properties

| Compound Name | CAS RN | Molecular Formula | Purity | Price (1g) | Key Features |

|---|---|---|---|---|---|

| 4-Bromo-3-methylphenylboronic Acid | [221006-67-3] | C₇H₈BBrO₂ | >97.0% | JPY 15,000 | Bromo + methyl substituents |

| 4-Bromophenylboronic Acid N-BDEA Ester | [1257642-68-4] | C₁₄H₂₁BBrNO₂ | 95% | N/A | No methyl group |

| 3-Bromophenylboronic Acid N-BDEA Ester | [1257641-31-8] | C₁₄H₂₁BBrNO₂ | 97% | N/A | Meta-bromine |

| 4-Bromomethylphenylboronic Acid | [68162-47-0] | C₇H₈BBrO₂ | >97.0% | JPY 8,500 | Bromomethyl group |

Notes:

- N-BDEA Ester: N-butyldiethanolamine ester.

Purity and Commercial Availability

Preparation Methods

Preparation of 4-Bromo-3-methylphenylboronic Acid Intermediate

The key precursor, 4-bromo-3-methylphenylboronic acid, can be synthesized via lithiation of the corresponding brominated aromatic compound followed by boronation. A representative method is adapted from a patent (CN102731542A) describing the preparation of p-bromophenylboronic acid derivatives, which can be extrapolated to the 3-methyl substituted analogue.

- Starting Materials: 4-bromo-3-methylbromobenzene (or paradibromobenzene derivatives), triisopropyl borate or other boric acid esters.

- Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or glycol dimethyl ether under nitrogen atmosphere.

- Lithiation: Addition of n-butyl lithium hexane solution at low temperatures (-60°C to 0°C), typically -40°C to -30°C is optimal to control reactivity and avoid side reactions.

- Boronation: The organolithium intermediate reacts with the borate ester to form the boronic acid derivative.

- Hydrolysis and Acidification: Controlled addition of water and concentrated hydrochloric acid to hydrolyze the boronate ester and precipitate the boronic acid.

- Isolation: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and crystallization from water.

- Drying: Final drying under air flow at 60°C to constant weight.

Reaction Conditions and Yields:

| Parameter | Typical Range/Value |

|---|---|

| Molar ratio (bromobenzene:borate ester) | 1:1 to 1:5 |

| Organic solvent amount | 6 to 20 times the mass of bromobenzene |

| n-Butyl lithium molar ratio | 1 to 2 equivalents per bromobenzene |

| Temperature during lithiation | -60°C to 0°C (optimal -40°C to -30°C) |

| Hydrolysis pH | Adjusted to pH 2 with HCl |

| Yield | 55% to 87% depending on conditions |

| Purity (HPLC) | 95.6% to 99.4% |

Example (Adapted from Embodiment 2 of CN102731542A):

- 0.10 mol paradibromobenzene, 0.11 mol triisopropyl borate in 150 g anhydrous THF under nitrogen.

- Cooled to -40°C, 0.11 mol n-butyl lithium added dropwise over 1 hour, temperature maintained below -30°C.

- Stirred for 1 hour, warmed to 0°C.

- Water (100 g) added slowly, temperature kept below 10°C.

- Concentrated HCl added to pH 2, stirred at room temperature for 1 hour.

- Extracted with ethyl acetate, dried, concentrated, crystallized from water.

- Yield: 87%, HPLC purity: 99.4%.

Esterification with N-butyldiethanolamine

After obtaining the pure 4-bromo-3-methylphenylboronic acid, the next step is to form the N-butyldiethanolamine ester. While direct literature on this exact esterification is limited, ester formation of boronic acids with diols or amino alcohols is well established in organic synthesis.

General Esterification Approach:

- Reactants: 4-bromo-3-methylphenylboronic acid and N-butyldiethanolamine.

- Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or toluene.

- Catalyst: Typically, a dehydrating agent or acid catalyst may be used to promote ester formation.

- Conditions: Reflux or room temperature under inert atmosphere to prevent oxidation.

- Water Removal: Use of molecular sieves or azeotropic distillation to drive the esterification equilibrium forward.

- Purification: Crystallization or chromatographic methods to isolate the pure ester.

The boronic acid reacts with the hydroxyl groups of N-butyldiethanolamine to form a cyclic boronate ester, stabilizing the boron center and enhancing solubility and reactivity in subsequent reactions.

Research Findings and Optimization Notes

- Temperature Control: The lithiation step must be carefully controlled at low temperature to avoid side reactions and ensure high yield of boronic acid intermediate.

- Choice of Borate Ester: Triisopropyl borate and trimethyl borate are commonly used; the choice affects reaction rate and yield.

- Solvent Effects: Solvent polarity and dryness are critical; anhydrous conditions under nitrogen atmosphere prevent hydrolysis and oxidation.

- Purification: Crystallization from water after concentration provides high purity product.

- Ester Stability: The N-butyldiethanolamine ester is more stable than free boronic acid, facilitating handling and storage.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield / Purity |

|---|---|---|---|

| Lithiation | 4-bromo-3-methylbromobenzene + n-butyl lithium | -40°C to -30°C, inert atmosphere | High selectivity |

| Boronation | Triisopropyl borate or trimethyl borate | Stoichiometric excess borate ester | Efficient boronic acid formation |

| Hydrolysis & Acidification | Water + HCl to pH 2 | Controlled temperature <10°C | High purity (HPLC >95%) |

| Extraction & Drying | Ethyl acetate, anhydrous sodium sulfate | Removal of impurities | Crystalline product |

| Esterification | N-butyldiethanolamine, anhydrous solvent, catalyst | Dehydration to form boronate ester | Stable ester product |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 4-bromo-3-methylphenylboronic acid with N-butyldiethanolamine under anhydrous conditions using a coupling agent like DCC (dicyclohexylcarbodiimide) in THF. Temperature control (0–25°C) and inert atmosphere are critical to minimize boronic acid decomposition .

- Quality Assurance : Purity (>97% by HPLC) is achievable via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR : H and B NMR to verify boronic ester formation and absence of free diethanolamine .

- X-ray Crystallography : For absolute configuration, use SHELX programs (e.g., SHELXL for refinement) with high-resolution data .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the optimal storage conditions to prevent hydrolysis or degradation?

- Store at 0–6°C in airtight, amber vials under nitrogen. Desiccants like silica gel prevent moisture-induced boronic ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura cross-couplings?

- Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and evaluate steric/electronic effects of the bromo-methyl substituent on catalytic activity. Compare with experimental kinetic data .

- Contradiction Resolution : Discrepancies between predicted and observed yields may arise from solvent effects (e.g., DMF vs. THF), requiring empirical optimization .

Q. What strategies resolve crystallographic ambiguities in metal-organic frameworks (MOFs) incorporating this boronic ester?

- Crystallography Workflow :

Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve heavy atoms (Br, B).

Phasing : Use SIR97 for direct methods or SHELXD for experimental phasing if heavy atoms are present .

Refinement : SHELXL with anisotropic displacement parameters for boron and bromine .

- Common Pitfalls : Twinning or disorder in the butyldiethanolamine moiety requires TWINLAW or PART instructions in SHELXL .

Q. How does the compound’s electronic structure influence its catalytic activity in asymmetric synthesis?

- Experimental Design :

- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) in acetonitrile to measure redox potentials.

- Catalytic Screening : Test in model reactions (e.g., β-borylation of α,β-unsaturated esters) under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

- Findings : Electron-withdrawing bromo groups enhance electrophilicity, but steric hindrance from the methyl group may reduce turnover frequency .

Q. What are the mechanistic implications of its stability under acidic/basic conditions?

- Stability Studies :

- Acidic Conditions : Degradation monitored via B NMR in HCl/MeOH (0.1–1 M). Ester hydrolysis to boronic acid occurs above pH 3 .

- Basic Conditions : Stability in NaOH (0.1 M) at 25°C for 24 h; precipitation indicates decomposition .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s catalytic efficiency in C–H borylation?

- Root Cause : Variations in substrate scope (e.g., aryl vs. alkyl substrates) and catalyst loading (0.5–5 mol%).

- Resolution : Meta-analysis of reaction conditions (solvent, temperature, ligand) using multivariate regression. For example, Ir catalysts (e.g., [Ir(COD)OMe]₂) may outperform Pd in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.